(-)-Willardiine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

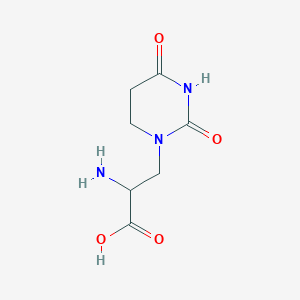

(-)-Willardiine is a naturally occurring amino acid derivative that is known for its role as an agonist of the ionotropic glutamate receptors, specifically the AMPA and kainate receptors. It is a stereoisomer of willardiine, which is isolated from the seeds of the leguminous plant Willardia

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (-)-Willardiine typically involves the stereoselective synthesis of the amino acid. One common method includes the use of chiral auxiliaries or catalysts to ensure the correct stereochemistry. The reaction conditions often involve the protection of functional groups, followed by the formation of the amino acid backbone through various organic reactions such as amination and esterification.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated synthesis equipment and stringent quality control measures to ensure consistency in the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(-)-Willardiine undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various derivatives.

Reduction: Reduction reactions can modify the functional groups present in this compound.

Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized amino acids.

Wissenschaftliche Forschungsanwendungen

Research Applications

The applications of (-)-Willardiine can be categorized into several key areas:

Pharmacological Research

- Agonist Activity : this compound selectively binds to AMPA and kainate receptors, facilitating research into receptor activation mechanisms. This agonistic activity is critical for studying synaptic transmission and plasticity in neuronal circuits .

- Analog Development : Numerous analogs of this compound have been synthesized to explore variations in binding affinity and pharmacokinetic properties. For example, compounds like 5-Fluorowillardiine exhibit enhanced binding to specific receptor subtypes, providing insights into structure-activity relationships .

Structural Biology

- Crystallography Studies : Structural assays using crystallography have revealed how this compound binding alters receptor conformation, impacting channel activation. These studies help elucidate the molecular dynamics of receptor-ligand interactions .

- Localization Studies : Radiolabeled this compound has been employed to map the distribution of AMPA and kainate receptors in the brain, enhancing understanding of their roles in various neural circuits .

Behavioral and Disease Model Assays

- Neurological Disease Models : Experimental models using rodents have investigated the effects of this compound on behavioral outcomes related to diseases characterized by dysregulated glutamate signaling, such as Alzheimer's disease and epilepsy. These studies aim to assess the compound's potential therapeutic effects .

- Functional Assays : Various functional assays have demonstrated how different analogs affect neuronal excitability and synaptic transmission, contributing to our understanding of their roles in neuropharmacology .

Potential Therapeutic Applications

The therapeutic potential of this compound and its derivatives is under active investigation:

Neurological Disorders

- AMPA Receptor Agonists : Given the involvement of AMPA receptors in mood regulation and cognitive function, this compound analogs are being explored as potential treatments for major depressive disorder and other mood disorders. The modulation of these receptors could provide novel antidepressant effects .

- Kainate Receptor Antagonists : Some derivatives act as selective antagonists for kainate receptors, which may be beneficial in treating conditions associated with excessive excitatory signaling, such as epilepsy or chronic pain .

Biotechnological Applications

- Nucleoamino Acids : The unique structure of this compound allows its use in developing nucleopeptide/DNA chimeras for diagnostic applications. These compounds facilitate protein-nucleic acid interactions, which are crucial for various biotechnological innovations .

Case Studies

Several research studies exemplify the applications of this compound:

Wirkmechanismus

The mechanism of action of (-)-Willardiine involves its binding to the AMPA and kainate receptors in the central nervous system. This binding leads to the activation of these receptors, resulting in the influx of cations such as sodium and calcium into the neuron. This process ultimately leads to neuronal excitation and plays a crucial role in synaptic transmission and plasticity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to (-)-Willardiine include:

Kainic acid: Another agonist of kainate receptors.

AMPA: An agonist of AMPA receptors.

Glutamate: The primary excitatory neurotransmitter in the central nervous system.

Uniqueness

This compound is unique in its specific stereochemistry, which allows it to selectively bind to certain subtypes of glutamate receptors. This selectivity makes it a valuable tool in research for studying the distinct roles of these receptors in various physiological and pathological processes.

Eigenschaften

Molekularformel |

C7H11N3O4 |

|---|---|

Molekulargewicht |

201.18 g/mol |

IUPAC-Name |

2-amino-3-(2,4-dioxo-1,3-diazinan-1-yl)propanoic acid |

InChI |

InChI=1S/C7H11N3O4/c8-4(6(12)13)3-10-2-1-5(11)9-7(10)14/h4H,1-3,8H2,(H,12,13)(H,9,11,14) |

InChI-Schlüssel |

UMPBIMSOBVZUSS-UHFFFAOYSA-N |

Kanonische SMILES |

C1CN(C(=O)NC1=O)CC(C(=O)O)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.